BenchChemオンラインストアへようこそ!

RO 9187

HCV NS5B inhibitor replicon assay antiviral potency

RO 9187 (2′-deoxy-2′-β-hydroxy-4′-azidocytidine) is a differentiated HCV NS5B chain-terminator for preclinical R&D. Unlike 2′-C-methyl nucleosides, it retains full inhibitory potency against S96T and S282T resistance-associated variants. The compound achieves 3-fold higher phosphorylation by dCK versus deoxycytidine, with predictable oral exposure (8- to 150-fold above replicon IC₅₀ at 10 mg/kg). Ideal for resistance mapping, PK/PD correlation, and nucleoside kinase pathway benchmarking. High purity ensures reproducible triphosphate accumulation in primary hepatocytes.

Molecular Formula C9H12N6O5
Molecular Weight 284.23 g/mol
Cat. No. B8082474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO 9187
Molecular FormulaC9H12N6O5
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
InChIInChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)
InChIKeyODLGMSQBFONGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO 9187: 2′-Deoxy-4′-azidocytidine Analog with Documented NS5B Polymerase Inhibition and Oral Bioavailability Data


RO 9187 (2′-deoxy-2′-β-hydroxy-4′-azidocytidine) is a nucleoside analog belonging to the 2′-α-deoxy-4′-azido nucleoside class, characterized by a 4′-azido modification and absence of the 2′-α-hydroxyl group typically considered essential for RNA polymerase substrate recognition [1]. It functions as a chain-terminating inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase following intracellular conversion to its active triphosphate metabolite [1]. The compound demonstrates nanomolar potency against HCV replication in subgenomic replicon systems (IC₅₀ = 171 ± 12 nM) and maintains activity across genotype 1a and 1b variants, including those harboring S96T and S282T resistance-associated mutations [2]. Preclinical pharmacokinetic characterization in rat and dog models has established oral bioavailability parameters and plasma exposure levels [1].

Why Generic HCV NS5B Nucleoside Inhibitors Cannot Substitute for RO 9187: Differential Phosphorylation Efficiency and Resistance Profile


Substitution of RO 9187 with alternative HCV NS5B nucleoside inhibitors (e.g., PSI-6130, NM107/2′-C-methylcytidine, R1479) is not functionally equivalent due to compound-specific differences in three critical dimensions: (i) intracellular activation efficiency, where RO 9187 demonstrates 3-fold higher phosphorylation by deoxycytidine kinase relative to deoxycytidine and superior triphosphate accumulation in primary human hepatocytes compared with ribonucleoside-based inhibitors [1]; (ii) resistance-associated variant susceptibility, with RO 9187 maintaining comparable inhibitory potency against S96T and S282T mutant polymerases that confer reduced sensitivity to PSI-6130 and R1479 [2]; and (iii) oral pharmacokinetic parameters, where RO 9187 achieves plasma concentrations exceeding replicon IC₅₀ values by 8- to 150-fold at a low oral dose (10 mg/kg) in preclinical models [1]. These differential features preclude direct interchangeability in experimental settings where consistent intracellular triphosphate levels, preserved activity against resistance-associated variants, or predictable oral exposure are required.

RO 9187: Head-to-Head and Cross-Study Comparative Evidence Versus PSI-6130, NM107, and R1479


Cellular Replicon Potency of RO 9187 versus PSI-6130 and NM107

RO 9187 demonstrates approximately 3-fold greater potency than PSI-6130 and 3.6- to 10.8-fold greater potency than NM107 (2′-C-methylcytidine) in HCV subgenomic replicon systems when comparing EC₅₀/IC₅₀ values derived from comparable cellular assays. RO 9187 exhibits an EC₅₀ of 0.04 μM (40 nM) in HCV genotype 1b subgenomic replicon cells [1], which compares favorably to PSI-6130's reported EC₅₀ of 0.51 μM (510 nM) against the same GT-1b Con1 strain replicon and NM107's EC₅₀ of 1.85 μM (1,850 nM) in wild-type replicon cells [2].

HCV NS5B inhibitor replicon assay antiviral potency nucleoside analog

Intracellular Activation: Phosphorylation Efficiency of RO 9187 versus Deoxycytidine

RO 9187 serves as a superior substrate for deoxycytidine kinase (dCK), the rate-limiting enzyme for intracellular activation to the pharmacologically active triphosphate form. Quantitative enzymatic analysis demonstrates that RO 9187 is phosphorylated with an efficiency up to 3-fold higher than that of deoxycytidine (dCyd), the endogenous substrate [1]. Furthermore, comparative evaluation against previous ribonucleoside-based inhibitors revealed that higher levels of triphosphate are formed from RO 9187 in primary human hepatocytes [1], indicating enhanced intracellular activation capacity in physiologically relevant liver cells.

deoxycytidine kinase phosphorylation efficiency triphosphate formation prodrug activation

Resistance Profile: RO 9187 Activity Against S282T and S96T NS5B Mutants versus PSI-6130 and R1479

RO 9187 demonstrates preserved inhibitory activity against HCV NS5B polymerases harboring clinically relevant resistance-associated mutations, including S282T (selected by 2′-C-methyl nucleosides including PSI-6130) and S96T (selected by R1479/4′-azidocytidine). In direct comparative polymerase assays, RO 9187 inhibited RNA synthesis by HCV polymerases containing S96T or S282T point mutations with potencies similar to wild-type enzyme [1], suggesting absence of cross-resistance with either 2′-C-methyl nucleosides or R1479 [1]. In contrast, PSI-6130 exhibits a 3- to 6-fold loss of sensitivity against the S282T substitution [2], and R1479 shows reduced activity against S96T/N142T mutant polymerases [3].

NS5B polymerase S282T mutation S96T mutation cross-resistance antiviral resistance

Oral Pharmacokinetics: RO 9187 Plasma Exposure in Rats and Dogs

Pharmacokinetic studies with RO 9187 in rat and dog models demonstrate that oral administration achieves plasma concentrations substantially exceeding the HCV replicon IC₅₀. At a low oral dose of 10 mg/kg, plasma concentrations exceeded the replicon IC₅₀ value by 8- to 150-fold [1]. Quantitatively, plasma concentrations of 1.4 μM (390 ng/mL) were achieved in rats and 26 μM (7,454 ng/mL) in dogs at the 10 mg/kg dose level . Plasma exposures increased in a dose-dependent manner between 10 and 2,000 mg/kg after oral dosing, with concentrations up to 57 μM achieved in rats dosed at 2,000 mg/kg/day .

oral bioavailability pharmacokinetics plasma concentration preclinical PK in vivo exposure

RO 9187: Primary Research and Preclinical Application Scenarios Based on Validated Differentiation Evidence


Investigating HCV NS5B Resistance Mechanisms and Evaluating Cross-Resistance Profiles

RO 9187 is optimally deployed in studies examining resistance-associated variants (RAVs) of HCV NS5B polymerase, particularly the S282T mutation selected by 2′-C-methyl nucleosides (e.g., PSI-6130, NM107) and the S96T mutation associated with R1479 resistance. Unlike PSI-6130, which exhibits a 3- to 6-fold loss of sensitivity against S282T [1], RO 9187 maintains comparable inhibitory potency against both wild-type and S282T/S96T mutant polymerases [2]. This preserved activity enables researchers to dissect mutation-specific effects on inhibitor binding, evaluate combination strategies that include RO 9187 with other direct-acting antivirals, and characterize clinical or laboratory-derived isolates harboring these variants without confounding potency loss. The compound's distinct resistance profile makes it a valuable tool for mapping cross-resistance relationships among nucleoside analog NS5B inhibitors and for validating genotype-phenotype correlations in resistance surveillance studies.

Preclinical In Vivo Efficacy Studies Requiring Oral Dosing and Defined Pharmacokinetic Parameters

RO 9187 is indicated for preclinical efficacy studies in rodent and non-rodent models where oral administration is required and plasma exposure must reliably exceed antiviral IC₅₀ thresholds. Pharmacokinetic characterization has established that oral dosing at 10 mg/kg yields plasma concentrations of 1.4 μM in rats and 26 μM in dogs, representing 8- to 150-fold excess over the replicon IC₅₀ (171 nM) [1]. This defined exposure profile allows researchers to select dosing regimens with confidence that antiviral concentrations will be achieved systemically. The compound's dose-proportional exposure across a wide range (10–2,000 mg/kg in rats) [2] supports flexible experimental designs, including chronic dosing models, pharmacokinetic/pharmacodynamic (PK/PD) correlation studies, and toxicological assessments where consistent and predictable oral exposure is a prerequisite.

Comparative Studies of Intracellular Nucleoside Activation and Triphosphate Accumulation

RO 9187 serves as a benchmark compound for investigations of nucleoside analog activation pathways, particularly those involving deoxycytidine kinase (dCK)-mediated phosphorylation. The compound's 3-fold higher phosphorylation efficiency relative to deoxycytidine [1], coupled with its capacity to generate higher triphosphate levels in primary human hepatocytes compared with ribonucleoside-based inhibitors [1], positions it as an ideal reference standard for studies examining structure-activation relationships, enzyme kinetics of nucleoside kinases, and determinants of intracellular triphosphate accumulation. Researchers evaluating novel nucleoside prodrugs or investigating mechanisms of resistance related to impaired phosphorylation (e.g., dCK downregulation) can utilize RO 9187 as a positive control with well-characterized activation parameters, enabling quantitative comparisons of activation efficiency across compound series or experimental conditions.

High-Throughput Screening and Structure-Activity Relationship Studies in HCV Antiviral Discovery

RO 9187 provides a well-characterized reference compound for high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies targeting HCV NS5B polymerase. Its nanomolar potency in cellular replicon assays (EC₅₀ = 0.04 μM; IC₅₀ = 171 ± 12 nM) [1], combined with its documented activity across HCV genotypes 1a and 1b [2], establishes a robust baseline for assay validation and compound triage. The availability of quantitative data on intracellular triphosphate formation (maximal concentration of 87 pmol/10⁶ cells at 24 h with half-maximal formation at 12 μM) [2] enables researchers to normalize cellular activity readouts to actual intracellular active metabolite levels. This reduces false-negative rates arising from inefficient cellular activation in primary screening assays and facilitates more accurate potency ranking of novel nucleoside analogs.

Quote Request

Request a Quote for RO 9187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.